molecular formula C6H10ClN3O2 B13017733 3-(1-Pyrazolyl)-D-Ala-OMe.HCl

3-(1-Pyrazolyl)-D-Ala-OMe.HCl

Cat. No.: B13017733
M. Wt: 191.61 g/mol
InChI Key: VXUIYJXGDMLXKY-NUBCRITNSA-N
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Description

3-(1-Pyrazolyl)-D-Ala-OMe.HCl (CAS 2044711-12-6) is a non-proteinogenic amino acid derivative of significant interest in chemical biology and drug discovery. This compound features a pyrazole heterocycle attached to a D-alanine backbone, making it a valuable building block for the synthesis of novel peptides and peptidomimetics . The incorporation of such non-standard amino acids is a powerful strategy to enhance the metabolic stability of therapeutic peptides, as they can confer resistance to enzymatic degradation compared to their natural counterparts . The pyrazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The first natural pyrazole amino acid, 1-pyrazolyl-alanine, was isolated from watermelon seeds, underscoring the biological relevance of this structural motif . Researchers utilize this specific D-enantiomer to investigate the structure-activity relationships of synthetic peptides and to design conformationally constrained analogs for probing biological targets. Key Identifiers: • CAS Number: 2044711-12-6 • Molecular Formula: C 6 H 10 ClN 3 O 2 • Molecular Weight: 191.62 g/mol • Purity: ≥97% This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.61 g/mol

IUPAC Name

methyl (2R)-2-amino-2-pyrazol-1-ylacetate;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH/c1-11-6(10)5(7)9-4-2-3-8-9;/h2-5H,7H2,1H3;1H/t5-;/m1./s1

InChI Key

VXUIYJXGDMLXKY-NUBCRITNSA-N

Isomeric SMILES

COC(=O)[C@H](N)N1C=CC=N1.Cl

Canonical SMILES

COC(=O)C(N)N1C=CC=N1.Cl

Origin of Product

United States

Synthetic Methodologies and Stereoselective Approaches for 3 1 Pyrazolyl D Ala Ome.hcl and Its Analogues

Strategies for Stereoselective Construction of the D-Alanine Backbone

The creation of the D-alanine core with high enantiomeric purity is a critical step in the synthesis of the target compound. Several methods have been developed to achieve this, moving from classical resolution to more advanced catalytic asymmetric techniques.

One common approach involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, and are later removed. For instance, chiral glyoxylate-derived N-sulfinyl imines can be used, where a stereoselective C-radical addition provides a route to unnatural α-amino acids. nih.gov

Asymmetric hydrogenation of dehydroamino acids is another powerful strategy. nih.gov This method typically employs chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to hydrogenate a prochiral α,β-unsaturated amino acid precursor, leading to the desired enantiomer with high selectivity. psu.edu

More recently, photoredox catalysis has emerged as a practical method for the stereoselective synthesis of various α-amino acids. nih.gov This technique can utilize ubiquitous carboxylic acids as radical precursors under visible light irradiation, offering a route to highly functionalized α-amino acids that are challenging to prepare via traditional methods. nih.gov

Regioselective Introduction of the 1-Pyrazolyl Moiety onto Amino Acid Scaffolds

Attaching the pyrazole (B372694) ring to the amino acid backbone at the correct nitrogen atom (N1) is crucial for the identity and biological activity of the final compound. The reaction of a pyrazole with a suitable electrophilic amino acid precursor can potentially lead to two different regioisomers (N1 and N2 substitution). Therefore, achieving high regioselectivity is a key synthetic challenge.

The condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a fundamental and widely used method for constructing the pyrazole ring. mdpi.comorganic-chemistry.org To control regioselectivity, reaction conditions can be optimized. For example, the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide has been shown to produce 1-aryl-3,4,5-substituted pyrazoles with good yields and regioselectivity. organic-chemistry.org

Another strategy involves the reaction of α,β-unsaturated ketones with hydrazines. This typically forms pyrazolines, which can then be oxidized to the corresponding pyrazoles. mdpi.com The choice of solvent and catalyst can significantly influence the regiochemical outcome. For instance, microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, influence the regiodivergent outcome of the condensation between acrylonitrile (B1666552) derivatives and phenylhydrazine (B124118) by altering the reaction conditions (e.g., acidic vs. basic media). chim.it

Enzymatic approaches also offer high regioselectivity. For example, O-acetylserine sulfhydrylase (OASS) has been used for the efficient synthesis of β-pyrazol-1-yl-L-alanine from O-acetyl-L-serine and pyrazole, demonstrating the potential of biocatalysis in controlling the point of attachment. rsc.org

Esterification and Salt Formation Procedures for Amino Acid Derivatives

Esterification: The conversion of the carboxylic acid group of the amino acid to a methyl ester is typically achieved by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst. A common and effective method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This procedure is compatible with a wide range of amino acids and generally provides good to excellent yields of the corresponding methyl ester hydrochlorides. nih.gov Another traditional method is the Fischer-Speier esterification, which involves refluxing the amino acid in an alcoholic solution containing a strong acid like hydrogen chloride. scielo.brgoogle.com

Salt Formation: The hydrochloride salt of the amino acid ester is often preferred as it enhances stability and improves solubility in water. quora.com The formation of the hydrochloride salt is often a direct consequence of the esterification method when an acid catalyst like HCl is used. scielo.brgoogle.com If the esterification is performed under neutral or basic conditions, the hydrochloride salt can be formed by treating the resulting amino acid ester with a solution of hydrogen chloride in an appropriate solvent, such as diethyl ether or dioxane. The salt form protects the ester from hydrolysis and can aid in purification and handling. quora.com

Optimization of Reaction Conditions and Yields in Pyrazolyl Amino Acid Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired pyrazolyl amino acid. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and reaction time.

In the synthesis of pyrazole derivatives, the choice of solvent can have a significant impact. For instance, using green solvents like water or polyethylene (B3416737) glycol (PEG) has been explored to develop more environmentally friendly protocols. researchgate.netrsc.org Temperature also plays a critical role; studies have shown that adjusting the temperature can significantly affect the yield of pyrazole synthesis. researchgate.net

Catalysts are frequently employed to enhance reaction rates and control selectivity. Copper-catalyzed reactions have been shown to be efficient for the synthesis of pyrazoles under mild, acid-free conditions. organic-chemistry.org In some cases, catalyst-free, one-pot multi-component reactions have been developed, offering advantages such as reduced waste and shorter reaction times. rsc.org

The reaction time is another parameter that requires optimization to ensure the reaction goes to completion without the formation of significant byproducts. researchgate.net The optimization of these parameters is often conducted systematically, as illustrated in the following table which summarizes the effect of different conditions on a model pyrazole synthesis.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux1265
2CuIDMF80685
3AcOHToluene110878
4K2CO3Acetonitrile601090

This table is a representative example based on general findings in pyrazole synthesis and does not represent a specific reaction for the target compound.

Chemoenzymatic and Asymmetric Catalysis Approaches for Chiral Pyrazole-Amino Acids

To address the challenges of stereoselectivity and regioselectivity simultaneously, chemoenzymatic and asymmetric catalysis methods have been developed. These approaches offer elegant and efficient routes to chiral pyrazole-containing amino acids.

Chemoenzymatic Synthesis: This strategy combines the selectivity of enzymes with the versatility of chemical reactions. One notable example is the use of acylase from Aspergillus sp. for the kinetic resolution of racemic N-acetyl-β-pyrazolylalanine. researchgate.net The enzyme selectively hydrolyzes the N-acetyl group of the L-enantiomer, allowing for the separation of the L-amino acid from the unreacted N-acetyl-D-amino acid. researchgate.net Another chemoenzymatic approach involves using O-acetylserine sulfhydrylase (OASS) to directly synthesize β-pyrazol-1-yl-L-alanine from O-acetyl-L-serine and pyrazole. rsc.org This method is highly efficient and stereospecific.

Asymmetric Catalysis: This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of β-amino acids, various transition metal catalysts and organocatalysts have been employed. psu.edursc.org For instance, the asymmetric hydrogenation of β-substituted-β-(amino)acrylates using chiral rhodium or ruthenium complexes is a well-established method for producing β-amino acids with high enantiomeric excess. psu.edu The catalytic asymmetric Mannich reaction is another powerful tool for the enantioselective synthesis of β-amino acids. psu.edursc.org

The following table provides an overview of some chemoenzymatic and asymmetric catalysis approaches for similar compounds:

ApproachEnzyme/CatalystSubstrateProductKey Feature
Chemoenzymatic ResolutionAcylase (Aspergillus sp.)Racemic N-acetyl-β-pyrazolylalanineL-β-pyrazolylalanine and N-acetyl-D-β-pyrazolylalanineHigh enantioselectivity (ee > 99%) researchgate.net
Chemoenzymatic SynthesisO-acetylserine sulfhydrylase (OASS)O-acetyl-L-serine, Pyrazoleβ-pyrazol-1-yl-L-alanineHigh activity and recyclability of the biocatalyst rsc.org
Asymmetric HydrogenationRu-BINAPN-acyl-β-(amino)acrylateβ-amino acidHigh enantiomeric excess (>90% ee) psu.edu

Total Synthesis Strategies for Complex Peptidomimetics Incorporating 3-(1-Pyrazolyl)-D-Ala-OMe.HCl

The unique structural and conformational properties of this compound make it an attractive building block for the synthesis of complex peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation.

The incorporation of this unnatural amino acid into a peptide chain typically follows standard solid-phase or solution-phase peptide synthesis protocols. The hydrochloride salt of the amino acid ester can be neutralized in situ to free the amino group for coupling with the growing peptide chain. scielo.br Coupling reagents such as HOBt/EDC or PyBOP are commonly used to facilitate the formation of the amide bond. nih.govnih.gov

The pyrazole side chain can introduce specific conformational constraints into the peptide backbone, which can be exploited to design peptidomimetics with defined secondary structures. The synthesis of peptidomimetics containing other non-canonical amino acids, such as β²- and β³-amino acids, has been shown to result in analogs with interesting biological profiles, including potent and peripherally restricted opioid receptor agonists. researchgate.net The incorporation of pyrazole-containing amino acids has also been explored in the development of various therapeutic agents. mdpi.com

The synthesis of complex peptidomimetics often involves a multi-step approach, where the pyrazolyl amino acid is first synthesized and then incorporated into a larger molecular scaffold. For example, a pyrazole-containing peptidomimetic could be synthesized on a solid support, allowing for the sequential addition of other amino acids or organic moieties to build a complex structure. researchgate.net

Advanced Structural Characterization and Spectroscopic Elucidation of 3 1 Pyrazolyl D Ala Ome.hcl

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations for Conformational and Configurational Assignment

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR: The proton NMR spectrum provides initial information on the chemical environment of the hydrogen atoms. Key signals include those for the pyrazole (B372694) ring protons, the α- and β-protons of the alanine (B10760859) backbone, and the methyl ester protons. For pyrazole itself, the H3/H5 protons typically appear downfield around 7.8-7.5 ppm. mdpi.com In derivatives, these chemical shifts will be influenced by the substituent. For instance, in related pyrazole compounds, the CH proton of the pyrazole ring can appear as a singlet around δ 8.2. semanticscholar.org

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals include those for the pyrazole ring carbons, the α- and β-carbons of the alanine moiety, the carbonyl carbon of the ester, and the methyl carbon of the ester. In some pyrazole derivatives, the pyrazole carbons have been observed at specific chemical shifts, for example, C3 at δ 141.2, C4 at δ 75.6, and C5 at δ 150.0. scirp.org

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) couplings within the molecule. It would show correlations between the α-proton and the β-protons of the alanine backbone, confirming their connectivity. It can also reveal couplings between the protons on the pyrazole ring. scirp.orgscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the proton signals to their corresponding carbon atoms. For example, the signal for the α-proton would be correlated with the α-carbon signal. scirp.orgscience.govrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for piecing together the molecular fragments. Key correlations would be observed between the β-protons and the C3 and C5 carbons of the pyrazole ring, confirming the attachment point. Correlations between the methyl ester protons and the carbonyl carbon, as well as the α-proton and the carbonyl carbon, would also be expected. scirp.orgscience.govrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the molecule's conformation. For instance, NOE correlations between protons on the pyrazole ring and the alanine backbone can help define the preferred orientation of the pyrazole ring relative to the rest of the molecule. science.govrsc.org

Table 1: Expected NMR Data for 3-(1-Pyrazolyl)-D-Ala-OMe.HCl

Technique Observed Correlations/Signals Information Gained
¹H NMR Signals for pyrazole, alanine, and methyl ester protons. Basic proton environment.
¹³C NMR Signals for pyrazole, alanine, and ester carbons. Carbon skeleton framework.
COSY Correlation between α-H and β-H of alanine. ¹H-¹H connectivity.
HSQC Correlations between protons and their directly attached carbons. Direct ¹H-¹³C assignments.
HMBC Correlations between β-H and pyrazole carbons; methyl protons and carbonyl carbon. Long-range ¹H-¹³C connectivity, confirming structural assembly.

| NOESY | Correlations between pyrazole protons and alanine protons. | Through-space proximity and conformational preferences. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. For the pyrazole ring, C=N stretching vibrations typically appear in the region of 1640 cm⁻¹. semanticscholar.org The C-H stretching of the aromatic pyrazole ring would be observed around 2987 cm⁻¹. semanticscholar.org The ester group will show a strong C=O stretching absorption, typically around 1735-1750 cm⁻¹. The N-H stretching vibrations from the protonated amine (as a hydrochloride salt) would appear as a broad band in the range of 2500-3300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The pyrazole ring vibrations are also Raman active. The C=C and C=N ring stretching modes would be observable.

Table 2: Expected Vibrational Spectroscopy Data

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H Stretch (Amine HCl) 2500-3300 (broad)
C-H Stretch (Aromatic/Alkane) 2850-3100 2850-3100
C=O Stretch (Ester) 1735-1750 1735-1750
C=N Stretch (Pyrazole) ~1640 ~1640
C-N Stretch 1000-1350 1000-1350

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. mdpi.commdpi.com For this compound (C₇H₁₁N₃O₂.HCl), HRMS would provide a highly accurate mass measurement of the protonated molecule [M+H]⁺, which is C₇H₁₂N₃O₂⁺. adachibio.com This allows for the unambiguous determination of its molecular formula. astate.eduvliz.be

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the molecule's structure. Upon collision-induced dissociation, the molecule would be expected to fragment in predictable ways. Common fragmentation pathways would likely involve the loss of the methoxycarbonyl group (-COOCH₃), the entire methyl ester group (-CH(NH₂)COOCH₃), or cleavage of the bond between the alanine and pyrazole moieties.

Table 3: Predicted HRMS and Fragmentation Data

Ion Predicted m/z Description
[C₇H₁₂N₃O₂]⁺ 182.0924 Protonated parent molecule
[C₆H₉N₃O]⁺ 139.0740 Loss of -OCH₃
[C₅H₈N₃]⁺ 108.0662 Loss of -CH(NH₂)COOCH₃

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

For pyrazole-containing compounds, X-ray analysis reveals important details about intermolecular interactions, such as hydrogen bonding. mdpi.com In the solid state, the protonated amine and the chloride ion would be key players in forming a network of hydrogen bonds. The pyrazole nitrogen atoms can also act as hydrogen bond acceptors. mdpi.com The crystal packing is influenced by these interactions, which can dictate the physical properties of the solid. acs.org For example, studies on related pyrazole derivatives have detailed how different substituents affect the hydrogen-bonding motifs, leading to structures like dimers or catemers. mdpi.com

Chiral Analysis Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, Polarimetry)

Since the compound is the D-enantiomer, it is crucial to assess its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying enantiomers. The compound would be run on a chiral stationary phase, which interacts differently with the D- and L-enantiomers, leading to different retention times. This allows for the determination of the enantiomeric excess (ee). conicet.gov.argoogle.com

Polarimetry: As a chiral molecule, a solution of this compound will rotate the plane of polarized light. Polarimetry measures the specific rotation ([α]D), which is a characteristic physical property of the enantiomer. The magnitude and sign (dextrorotatory (+) or levorotatory (-)) of the rotation can be used to confirm the enantiomeric form and assess its purity, although it is less precise than chiral HPLC for determining high enantiomeric excess.

Table 4: Compound Names Mentioned

Compound Name
This compound
3-(1-Pyrazolyl)-D-alanine methyl ester hydrochloride
Pyrazole
D-alanine
L-alanine

Theoretical and Computational Chemistry of 3 1 Pyrazolyl D Ala Ome.hcl: Insights into Reactivity and Interactions

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for investigating the electronic properties and reactivity of molecules. eurasianjournals.com DFT methods are used to determine the optimized molecular geometry, electronic distribution, and frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies of these orbitals and the gap between them (ΔE = E_LUMO - E_HOMO) are crucial indicators of a molecule's kinetic stability and chemical reactivity. nih.gov

For pyrazole (B372694) derivatives, DFT calculations at levels like B3LYP/6-31G(d) or B3LYP/6-31++G(d,p) are commonly employed to compute various quantum chemical parameters. nih.govnih.govacs.org A low HOMO-LUMO energy gap suggests high reactivity, as it is easier to excite an electron to a higher energy state. nih.gov Other calculated parameters, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, provide a deeper understanding of the molecule's tendency to donate or accept electrons in chemical reactions. researchgate.net For instance, studies on pyrazole-based corrosion inhibitors have shown that a high E_HOMO value correlates with a greater ability to donate electrons to a metal surface, enhancing inhibition efficiency. acs.orgsemanticscholar.org

These calculations can predict the most reactive sites within the 3-(1-Pyrazolyl)-D-Ala-OMe.HCl molecule by analyzing the distribution of the FMOs and the molecular electrostatic potential (MEP), which identifies regions prone to electrophilic and nucleophilic attack.

Table 1: Example of Quantum Chemical Parameters Calculated for a Pyrazole Derivative using DFT (Note: This data is illustrative for a related pyrazole compound, as specific published data for this compound is not available. The principles of calculation and interpretation are directly applicable.)

Parameter Description Example Value (eV) Reference
E_HOMO Energy of the Highest Occupied Molecular Orbital-6.5 nih.gov
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital-1.8 nih.gov
Energy Gap (ΔE) E_LUMO - E_HOMO4.7 nih.gov
Ionization Potential (I) -E_HOMO6.5 researchgate.net
Electron Affinity (A) -E_LUMO1.8 researchgate.net
Electronegativity (χ) (I + A) / 24.15 researchgate.net
Chemical Hardness (η) (I - A) / 22.35 researchgate.net
Softness (σ) 1 / η0.43 researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior

While quantum calculations often focus on a single, optimized molecule in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule in a more realistic environment, such as in solution. eurasianjournals.com MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. rsc.org This technique is crucial for exploring the conformational landscape of flexible molecules like this compound, which has several rotatable bonds.

By simulating the molecule in a box of solvent molecules (e.g., water), researchers can observe its preferred three-dimensional shapes (conformations), the stability of these conformations, and the hydrogen bonding patterns between the solute and solvent. nih.govnih.gov Analysis of the MD trajectory can reveal the root-mean-square deviation (RMSD) to assess the stability of the molecule's structure over the simulation time and the root-mean-square fluctuation (RMSF) to identify the most flexible regions of the molecule. rsc.orgnih.gov For amino acid derivatives, understanding solution behavior is critical, as conformation can significantly influence biological activity and interactions with other molecules. researchgate.net

Table 2: Typical Parameters for a Molecular Dynamics Simulation (Note: These are general parameters illustrating how an MD simulation for this compound would be set up.)

Parameter Description Typical Setting Reference
Force Field Set of parameters to calculate potential energyCOMPASS, AMBER nih.gov
Simulation Box Periodic boundary box containing the molecule and solvent27Å x 27Å x 37Å nih.gov
Solvent Explicit solvent modelWater (e.g., 500 molecules) nih.gov
Ensemble Statistical ensemble defining thermodynamic variablesNVT (Canonical) or NPT (Isothermal-Isobaric) nih.gov
Temperature Simulation temperature298 K (Room Temperature) researchgate.net
Time Step Integration time step for Newton's equations1.0 fs nih.gov
Simulation Length Total duration of the simulation50-100 ns rsc.org

Molecular Docking Studies with Biological Macromolecules (e.g., enzymes, receptors) to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). wiley.com This method is central to drug discovery for screening virtual libraries of compounds against a biological target and for understanding the structural basis of ligand-receptor interactions. researchgate.net Pyrazole derivatives are known to exhibit a wide range of biological activities, often by inhibiting enzymes like kinases or dihydrofolate reductase (DHFR). wiley.commdpi.commdpi.com

For this compound, docking studies could predict its binding affinity and pose within the active site of various enzymes. The process involves placing the ligand in multiple positions and orientations within the receptor's binding site and using a scoring function to estimate the binding energy (or affinity). mdpi.com The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. researchgate.net For example, docking studies on pyrazole-based inhibitors have identified crucial hydrogen bonds with amino acid residues like serine and hydrophobic interactions within the binding pocket as determinants of potency. mdpi.com

Table 3: Example of Molecular Docking Results for a Pyrazole Derivative with a Kinase Target (Note: This data is illustrative for a related pyrazole compound, as specific published data for this compound is not available.)

Parameter Description Example Value Reference
Target Protein The biological macromolecule of interestCyclin-Dependent Kinase 2 (CDK2) wiley.comresearchgate.net
PDB ID Protein Data Bank identifier for the receptor structure3WBL researchgate.net
Binding Energy Estimated free energy of binding (lower is better)-8.5 kcal/mol mdpi.com
Inhibition Constant (Ki) Calculated inhibition constant from binding energy1.5 µM researchgate.net
Key Interacting Residues Amino acids in the active site forming key bondsLEU83, GLU81, LYS33 researchgate.net
Types of Interactions Nature of the chemical bonds stabilizing the complexHydrogen bonds, hydrophobic interactions researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in medicinal chemistry and materials science to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. eurasianjournals.com These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to create a mathematical equation that relates these descriptors to an observed activity or property.

For a class of compounds including this compound, a QSAR study would involve synthesizing and testing a series of related analogues for a specific biological activity (e.g., enzyme inhibition). nih.gov Molecular descriptors—which can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy)—are then calculated for each analogue. mdpi.com The resulting model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. The reliability of a QSAR model depends on its statistical validity, which is assessed using parameters like the correlation coefficient (R²) and cross-validation.

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Studies

Descriptor Class Example Descriptors Description Reference
Constitutional Molecular Weight (MW), Number of H-bond donors/acceptorsBased on the molecular formula and atom counts. rsc.org
Topological Wiener index, Kier & Hall connectivity indicesDescribe the atomic connectivity and branching of the molecule. nih.gov
Geometric Molecular surface area, VolumeDescribe the 3D size and shape of the molecule. eurasianjournals.com
Physicochemical LogP (lipophilicity), Molar refractivityRelate to properties like solubility and membrane permeability. mdpi.com
Quantum Chemical Dipole moment, HOMO/LUMO energies, Atomic chargesDerived from quantum mechanical calculations, describing electronic properties. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. DFT calculations are widely used to predict vibrational (Infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) spectra. nih.govacs.org

By calculating the vibrational frequencies of an optimized molecular structure, a theoretical IR spectrum can be generated. acs.org While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor, leading to excellent agreement with experimental data and aiding in the assignment of complex spectral bands. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. chem-soc.sirsc.org Comparing the predicted shifts with experimental data serves as a powerful tool for structural elucidation and for distinguishing between possible isomers or conformers. rsc.org For this compound, these predictions would be crucial for verifying its synthesis and structure.

Table 5: Example Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for a Pyrazole Derivative (Note: This data is illustrative for a related pyrazole compound, as specific published data for this compound is not available. The methodology is directly applicable.)

Carbon Atom Experimental δ (ppm) Calculated δ (ppm) Reference
C3 (pyrazole)149.4150.1 nih.gov
C4 (pyrazole)113.6114.2 nih.gov
C5 (pyrazole)125.0125.5 nih.gov
CH (alanine α-carbon)55.255.8 ekb.eg
C=O (ester)170.7171.5 chem-soc.si
OCH₃ (ester)55.355.9 chem-soc.si

Chemical Reactivity and Derivatization Studies of 3 1 Pyrazolyl D Ala Ome.hcl

Amide Bond Formation and Peptide Coupling Reactions Involving the Amino Acid Moiety

The primary amine of the D-alanine portion of 3-(1-Pyrazolyl)-D-Ala-OMe.HCl is a key site for derivatization, most notably through amide bond formation. As the compound is a hydrochloride salt, the amino group is protonated, necessitating the use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to liberate the free amine for reaction. bachem.com This deprotected amine can then react with an activated carboxylic acid to form a peptide bond.

The formation of this amide linkage is central to its use in peptide synthesis and requires specific activating agents, known as coupling reagents, to facilitate the reaction and improve efficiency. bachem.com Standard methods for amide bond formation involve the activation of a carboxylic acid component, which then reacts with the amine. nsf.gov A variety of coupling reagents are available, each with its own mechanism and advantages, particularly concerning the suppression of side reactions like racemization. bachem.compeptide.com

Common classes of coupling reagents used for this purpose include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) are widely used. bachem.compeptide.com They activate the carboxyl group to form a highly reactive O-acylisourea intermediate.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) provide rapid and efficient coupling with fewer side reactions compared to some other methods. peptide.com

Uronium/Aminium Salts: While not explicitly detailed in the provided sources, these represent another major class of coupling reagents.

To minimize the risk of racemization at the chiral center of the D-alanine moiety, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included with carbodiimide-mediated couplings. peptide.com The additive intercepts the O-acylisourea intermediate to form an activated ester, which is less prone to racemization when reacting with the amine. peptide.com

Table 1: Common Coupling Reagents for Amide Bond Formation
Coupling Reagent ClassExample(s)Mechanism of ActionKey Considerations
CarbodiimidesDCC, DIC, EDCForms a reactive O-acylisourea intermediate from the carboxylic acid.Often used with additives like HOBt to suppress racemization. Byproducts can be difficult to remove (e.g., DCU from DCC). peptide.com
Phosphonium SaltsPyBOP, PyAOPActivates the carboxylic acid to form an active ester, often with high efficiency.Coupling reactions are typically rapid and clean. peptide.com PyAOP is particularly effective for coupling N-methylated amino acids. peptide.com
Specialized ReagentsDEPBTA phosphinate derivative that forms a mixed anhydride, known for causing very little epimerization.Highly recommended for coupling easily racemized amino acids. peptide.com

Functional Group Transformations and Modifications of the Pyrazole (B372694) Ring

The pyrazole ring in this compound is an aromatic heterocycle that can undergo various functional group transformations, allowing for extensive derivatization. chim.it The reactivity of the pyrazole nucleus is influenced by the two adjacent nitrogen atoms and the electronic nature of existing substituents. chim.itnih.gov

Common transformations of the pyrazole ring include:

Electrophilic Aromatic Substitution: The pyrazole ring is generally resistant to oxidation and reduction but readily undergoes electrophilic substitution reactions such as halogenation, nitration, and sulfonation. globalresearchonline.net These reactions typically occur at the C4 position, which is the most electron-rich carbon atom in the 1-substituted pyrazole ring.

Formylation: The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), can be employed to introduce a formyl group (-CHO) onto the pyrazole ring, usually at the C4 position. mdpi.comnih.gov

Metalation and Cross-Coupling: Directed ortho-metalation followed by reaction with an electrophile can introduce substituents at specific positions, although this is more complex. Palladium-catalyzed cross-coupling reactions can also be used to form carbon-carbon or carbon-heteroatom bonds on a pre-functionalized (e.g., halogenated) pyrazole ring.

The versatility of the pyrazole ring allows for structural modifications that can be used to modulate the biological or physicochemical properties of the parent molecule. chim.itnih.gov

Ester Hydrolysis and Transesterification Reactions

The methyl ester functionality of this compound can be readily transformed through hydrolysis or transesterification.

Ester Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(1-Pyrazolyl)-D-alanine, under basic conditions. This is typically achieved by treatment with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a polar solvent like methanol (B129727) or tetrahydrofuran, followed by acidic workup to protonate the resulting carboxylate salt. This transformation is fundamental for subsequent reactions involving the carboxyl group, such as further peptide couplings where the molecule acts as the C-terminal residue.

Transesterification: This reaction involves converting the methyl ester into a different ester (e.g., ethyl, benzyl, or t-butyl ester). It is typically carried out by reacting the compound with a large excess of another alcohol in the presence of an acid or base catalyst. For instance, reacting the methyl ester with isopropanol (B130326) under acidic conditions could yield the corresponding isopropyl ester. google.com This modification can be used to alter solubility or to introduce an ester group with different cleavage properties for use as a protecting group in multi-step synthesis.

Regioselective Functionalization of the Pyrazole Ring

The functionalization of the pyrazole ring is often highly regioselective. In a 1-substituted pyrazole system like that in this compound, the positions on the ring exhibit different reactivities.

C4-Position: As mentioned, electrophilic substitution reactions preferentially occur at the C4 position due to its higher electron density compared to the C3 and C5 positions. globalresearchonline.net This makes reactions like bromination, chlorination, and nitration highly predictable.

C3 and C5-Positions: Functionalization at the C3 and C5 positions is more challenging and often requires strategies other than direct electrophilic substitution. These can include starting with a pre-functionalized pyrazole precursor before its attachment to the alanine (B10760859) moiety or using directed metalation-lithiation techniques.

N2-Position: While the N1 position is occupied by the bond to the alanine group, the N2 "pyridine-like" nitrogen is a site of basicity and can be protonated or coordinated to metal ions. chim.it Under certain conditions, it could potentially undergo N-alkylation to form a pyrazolium (B1228807) salt, though this is less common than C-functionalization.

The ability to selectively modify specific positions on the pyrazole ring is crucial for structure-activity relationship (SAR) studies, where the effect of substituent placement on biological activity is investigated. nih.govnih.gov

Table 2: Regioselectivity of Common Pyrazole Functionalization Reactions
Reaction TypeTypical ReagentsPrimary Position of FunctionalizationReference
HalogenationN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)C4 globalresearchonline.net
NitrationHNO₃ / H₂SO₄C4 globalresearchonline.net
FormylationPOCl₃ / DMF (Vilsmeier-Haack)C4 mdpi.comnih.gov
HydroxyarylationArynes (from silylaryl triflates) with pyrazole N-oxidesC3 researchgate.net

Stereochemical Stability and Epimerization Studies

Maintaining the stereochemical integrity of the D-alanine chiral center is of paramount importance during any chemical transformation, particularly in peptide synthesis. peptide.com Epimerization, the conversion of the D-isomer to the L-isomer (or a mixture of both, known as racemization), can occur under certain reaction conditions.

The primary risk of epimerization arises during the activation of the carboxyl group in a peptide coupling reaction. The mechanism often involves the formation of a planar, achiral intermediate, such as an oxazolone (B7731731) (or azlactone), which can be re-protonated from either side, leading to a loss of stereochemical purity.

Strategies to minimize epimerization include:

Choice of Coupling Reagent: Some reagents are known to cause less racemization than others. For example, phosphonium-based reagents and specialized reagents like DEPBT are often preferred for sensitive couplings. peptide.com

Use of Additives: As noted, additives like HOBt are crucial when using carbodiimides, as they reduce the lifetime of the highly reactive O-acylisourea intermediate, which is prone to oxazolone formation. peptide.comacs.org

Reaction Conditions: Lowering the reaction temperature and avoiding the use of strong bases can significantly suppress the rate of epimerization. bachem.com The choice of a weaker base like sym-collidine over DIPEA may be beneficial in cases with a high risk of racemization. bachem.com

The stereochemical stability of this compound under various conditions, such as ester hydrolysis or modifications to the pyrazole ring, would also need to be considered, although the risk is generally highest during reactions involving the activation of the alpha-carboxyl group (after hydrolysis of the ester).

Exploration of 3 1 Pyrazolyl D Ala Ome.hcl As a Molecular Probe and Building Block in Chemical Biology Research

Incorporation into Peptidomimetics and Non-Peptide Molecular Scaffolds

The incorporation of unnatural amino acids like 3-(1-Pyrazolyl)-D-Ala-OMe.HCl into peptide and non-peptide structures is a powerful strategy to develop novel therapeutic agents and biological probes. researchgate.net The pyrazole (B372694) moiety, in particular, offers a unique combination of properties that can enhance the biological activity and stability of the resulting molecules.

Detailed Research Findings:

The synthesis of peptides containing β-(1-pyrazolyl)-alanine has been a subject of interest for its potential to introduce unique conformational constraints and interaction capabilities. acs.org The pyrazole ring can act as a bioisostere for other aromatic systems, potentially improving pharmacokinetic properties such as lipophilicity and metabolic stability. nih.gov Research has demonstrated that pyrazole-containing peptidomimetics can be synthesized through established peptide coupling methodologies, allowing for their systematic integration into peptide sequences. nih.gov

The pyrazole nucleus is a versatile scaffold that can be readily functionalized, enabling the creation of a diverse range of molecular architectures. mdpi.com This adaptability has been exploited in the synthesis of various heterocyclic compounds with a broad spectrum of biological activities. mdpi.com The incorporation of the pyrazolyl-alanine unit can influence the secondary structure of peptides, promoting the formation of specific conformations that may be crucial for binding to biological targets. nih.gov

Table 1: Examples of Peptidomimetics Incorporating Pyrazole-Containing Amino Acids

Peptidomimetic ClassIncorporated Pyrazole Amino AcidKey Features and Applications
Antimicrobial PeptidesPyrazolyl-arginine based amino acidsEnhanced proteolytic stability and potent anti-biofilm activity.
Enzyme InhibitorsPyrazole-based peptidomimeticsDesigned to target specific enzyme active sites, such as proteases.
Supramolecular GelsPyrrolo-pyrazole peptidomimeticsAbility to form fibrous networks and induce phase-selective gelation. nih.gov

Applications in Ligand Design for Target Validation Studies (in vitro)

The pyrazole motif is a prominent feature in many biologically active compounds, and its incorporation into ligands is a well-established strategy in drug discovery. nih.gov this compound serves as a valuable building block for the design of ligands aimed at validating biological targets in vitro.

Detailed Research Findings:

The pyrazole ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for ligand-receptor binding. nih.gov This has been demonstrated in studies where pyrazole-containing compounds have been designed as inhibitors for a range of enzymes, including cyclooxygenases (COX) and various kinases. mdpi.comrsc.org The design of such inhibitors often involves computational modeling to predict binding modes and guide the synthesis of compounds with improved affinity and selectivity. nih.govacs.org

In vitro biological evaluations are crucial for validating the activity of newly designed ligands. For instance, pyrazole derivatives have been screened for their inhibitory activity against enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential antibacterial target. mdpi.com Such studies provide essential structure-activity relationship (SAR) data that informs the optimization of lead compounds. mdpi.com The anti-inflammatory potential of pyrazole-pyridazine hybrids has been investigated by evaluating their ability to inhibit pro-inflammatory cytokines and mediators in cell-based assays. rsc.org

Table 2: In Vitro Target Inhibition by Pyrazole-Containing Ligands

Target EnzymePyrazole Ligand TypeIn Vitro AssayKey Findings
Cyclooxygenase-2 (COX-2)Pyrazole-pyridazine hybridsCOX-1/COX-2 inhibition assaysIdentification of potent and selective COX-2 inhibitors with anti-inflammatory activity. rsc.org
Carbonic Anhydrase (hCA I and II)Substituted pyrazole derivativesEnzyme inhibition assaysDiscovery of effective inhibitors with KI values in the nanomolar range. researchgate.net
Bacterial DNA GyraseFerrocenyl-substituted pyrazoleAntimicrobial screening and molecular dockingPromising antimicrobial activity with predicted binding to the enzyme's active site. nih.gov
Polo-like kinase 1 (PLK1)Aminopyrimidinyl pyrazole analogsHybrid 3D-QSAR and molecular dockingDesign of novel inhibitors with predicted high activity against a key cancer target. nih.gov

Utility in Combinatorial Chemistry and Library Synthesis for Research Screening

Combinatorial chemistry, coupled with high-throughput screening, is a cornerstone of modern drug discovery. The use of versatile building blocks like this compound is instrumental in the generation of large and diverse compound libraries for identifying novel bioactive molecules.

Detailed Research Findings:

The pyrazole scaffold is well-suited for combinatorial synthesis due to the availability of multiple reaction sites for diversification. nih.gov Libraries of pyrazole-containing compounds have been synthesized and screened for various biological activities, including anticancer and antimicrobial properties. researchgate.netmdpi.com High-throughput virtual screening has also been employed to identify potential pyrazole-based inhibitors of key enzymes implicated in cancer, such as CDK8. researchgate.net

The synthesis of aminopyrazoles, which can be derived from precursors like this compound, provides a platform for further functionalization and library generation. chim.it These libraries can then be screened in vitro to identify hits with desired biological profiles. For example, a library of pyrazolic compounds was screened against breast and colorectal cancer cell lines, leading to the identification of a potent antiproliferative agent. researchgate.net

Table 3: Screening of Pyrazole-Based Compound Libraries

Library TypeScreening TargetScreening MethodOutcome
Pyrazolic Nitrogen CompoundsBreast and Colorectal Cancer Cell LinesMTT AssayIdentification of a compound with an IC50 value of 8.5 µg/ml in both cell lines. researchgate.net
Ferrocenyl-Substituted PyrazolesBacterial and Fungal StrainsAntimicrobial ScreeningDiscovery of compounds with significant antimicrobial effects. nih.gov
Substituted PyrazolesVarious Microbial StrainsIn Vitro Antimicrobial ScreeningIdentification of compounds with broad-spectrum antibacterial and antifungal activity. mdpi.com
In-house Kinase Compound LibraryTANK-binding kinase 1 (TBK1)Kinase Screening CampaignDiscovery of a 1H-pyrazolo[3,4-b]pyridine derivative as a potent TBK1 inhibitor. nih.gov

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The development of stereoselective synthetic methods is of paramount importance in chemistry, particularly for the synthesis of enantiomerically pure pharmaceuticals. Chiral molecules derived from amino acids, such as this compound, can serve as valuable chiral auxiliaries or ligands in asymmetric catalysis.

Detailed Research Findings:

While direct examples of this compound as a chiral auxiliary are not extensively documented, the principles of asymmetric synthesis using chiral auxiliaries are well-established. youtube.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. The use of tert-butanesulfinamide as a chiral auxiliary has been successfully applied in the asymmetric synthesis of a pyrazole derivative. rsc.org

Amino acids and their derivatives are frequently used as chiral ligands in transition metal-catalyzed asymmetric reactions. semanticscholar.org The stereogenic center of the amino acid can create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction. For instance, the desymmetrization of prochiral N-pyrazolyl maleimides has been achieved through organocatalyzed asymmetric Michael addition with pyrazolones, leading to the construction of tri-N-heterocyclic scaffolds with both central and axial chirality. mdpi.com

Development of Fluorescent or Isotopic Labels for Biochemical Assays

Molecular probes, such as those carrying fluorescent or isotopic labels, are indispensable tools for studying biological processes in real-time and with high sensitivity. The pyrazole scaffold can be functionalized to incorporate such labels, making this compound a potential precursor for the development of novel biochemical probes.

Detailed Research Findings:

The development of fluorescent probes based on the pyrazole-pyrazoline scaffold has been reported for the detection of metal ions, such as Fe(III), with high selectivity and sensitivity. nih.gov These probes typically work on the principle of fluorescence quenching or enhancement upon binding to the target analyte. Similarly, pyrazoline-based fluorescent probes have been synthesized for the detection of picric acid. nih.gov

While specific examples of fluorescent or isotopic labels derived directly from this compound are not prevalent in the literature, the synthesis of fluorescent probes often involves the coupling of a fluorophore to a recognition moiety. pitt.edu The amino acid structure of this compound provides a convenient handle for such conjugation, suggesting its potential utility in the creation of targeted fluorescent probes for biochemical assays.

Biological Relevance and Mechanistic Investigations of 3 1 Pyrazolyl D Ala Ome.hcl and Its Analogs at the Molecular Level

In Vitro Enzyme Inhibition and Activation Studies: Kinetic and Binding Parameters

Analogs of 3-(1-Pyrazolyl)-D-Ala-OMe.HCl, particularly those sharing the pyrazole (B372694) core, have been extensively studied as inhibitors of various enzymes. The nature of the substituents on the pyrazole ring and associated side chains dictates the potency and selectivity of these interactions.

Cathepsin B: Cathepsins are proteases implicated in various diseases, including cancer and inflammatory disorders. While not direct inhibitors, some substituted pyrazole esters have been identified as alternate substrates for Cathepsin B, indicating a significant interaction within the enzyme's active site. This suggests that the pyrazole scaffold can be recognized by the enzyme, leading to cleavage of the ester bond. This interaction is influenced by the electrophilicity of the carbonyl carbon of the ester, which is prone to nucleophilic attack by the enzyme.

Phosphodiesterase 10A (PDE10A): PDE10A is a key enzyme in the regulation of cyclic nucleotide signaling, and its inhibition is a therapeutic strategy for neurological and psychiatric disorders. A number of pyrazole-containing analogs have demonstrated potent inhibitory activity against PDE10A. For instance, certain pyrazole-quinoline compounds exhibit high binding potency with IC50 values in the nanomolar and even sub-nanomolar range. The selectivity for PDE10A over other phosphodiesterase families, such as PDE3A/3B and PDE4A/4B, is a critical feature of these analogs.

Other Enzymes: The versatility of the pyrazole scaffold is evident in its ability to inhibit a diverse range of other enzymes. For example, pyrazole-based compounds have been synthesized as inhibitors of the bacterial enzyme N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential antibiotic target. nih.gov Kinetic assays have shown these analogs to act as competitive inhibitors with Ki values in the micromolar range. nih.gov Additionally, various pyrazole derivatives have been identified as inhibitors of urease, butyrylcholinesterase, and p38 MAP kinase. researchgate.netnih.gov

Table 1: In Vitro Enzyme Inhibition by Pyrazole Analogs

Enzyme TargetAnalog ClassInhibition ParameterValueNotes
PDE10APyrazole-quinoline analogIC500.24 nMHigh potency and selectivity.
PDE10APyrazole-quinoline analogIC500.28 nMHigh potency and selectivity.
DapE(R)-2-((3-Methyl-1-phenyl-1H-pyrazol-5-yl)thio)-N-(pyridin-2-yl)propanamideKi17.3 µMCompetitive inhibitor. nih.gov
DapE2-((3-Methyl-1-phenyl-1H-pyrazol-5-yl)thio)-N-(pyridin-2-yl)acetamideIC5017.9 µM nih.gov
Meprin α3,5-diphenylpyrazoleIC50Low nanomolar rangePotent inhibitor. nih.gov
Carbonic Anhydrase I (hCA I)Pyrazole-carboxamide sulfonamideBinding Score-9.3Higher affinity than reference inhibitor. nih.gov
Carbonic Anhydrase II (hCA II)Pyrazole-carboxamide sulfonamideBinding Score-8.5Higher affinity than reference inhibitor. nih.gov

Receptor Binding Assays and Ligand-Receptor Interaction Profiling (in vitro)

The structural characteristics of pyrazole derivatives make them suitable candidates for interaction with various receptors. The ability of the pyrazole ring to participate in hydrogen bonding and π–π stacking interactions is crucial for receptor affinity and selectivity.

Cannabinoid Receptors: A notable example is the investigation of pyrazole derivatives as antagonists for the cannabinoid CB1 receptor. nih.gov Structure-activity relationship studies have identified key structural features required for potent and selective antagonism. These include specific substitutions at the 1, 3, and 5-positions of the pyrazole ring. For instance, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position are critical for high-affinity binding to the CB1 receptor.

Apelin Receptor: More recently, pyrazole-based small molecules have been identified as agonists of the apelin receptor, a G-protein coupled receptor. duke.edu Functional assays measuring calcium mobilization and cAMP generation have been used to characterize the activity of these compounds. Analogs with alkyl or cycloalkyl moieties at the N1 position of the pyrazole core have shown enhanced potency and a preference for signaling through the calcium/cAMP pathways over β-arrestin recruitment. duke.edu This demonstrates that pyrazole-containing amino acid derivatives can be tailored to achieve biased agonism at GPCRs.

Table 2: Receptor Interaction Profile of Pyrazole Analogs

Receptor TargetAnalog ClassInteraction TypeBinding/Activity ParameterValue
Cannabinoid CB1 ReceptorBiarylpyrazoleAntagonistHigh AffinityDependent on specific substitutions.
Apelin ReceptorPyrazole-based β-amino acidAgonistEC50 (Ca2+)0.083 µM
Apelin ReceptorN1-propyl pyrazole analogAgonistEC50 (Ca2+)0.416 µM
Apelin ReceptorN1-phenyl pyrazole analogAgonistKi1.3 µM

Modulatory Effects on Cellular Pathways (mechanistic, in vitro, non-clinical endpoints)

The interaction of pyrazole analogs with enzymes and receptors translates into the modulation of various cellular pathways, which has been primarily investigated in the context of cancer and inflammation.

Antiproliferative and Cytotoxic Effects: Numerous pyrazole derivatives have demonstrated antiproliferative activity against a range of human cancer cell lines. nih.govmdpi.com For example, certain aminopyrazole derivatives have shown inhibitory effects on the proliferation of liver (HepG2) and cervical (HeLa) cancer cells, with a notable lack of toxicity towards normal fibroblasts. nih.gov The mechanisms underlying these effects often involve the induction of apoptosis and cell cycle arrest. For instance, some pyrazole derivatives have been shown to arrest the cell cycle in the G2/M or S phase. mdpi.com

Modulation of Kinase Signaling Pathways: A key mechanism through which pyrazole analogs exert their cellular effects is the inhibition of protein kinases. The p38 MAP kinase, a crucial mediator of inflammatory responses, is a target for some pyrazole derivatives. nih.gov By binding to the ATP-binding pocket of p38, these compounds can inhibit its activity and subsequently block downstream signaling events, such as the production of pro-inflammatory cytokines like TNF-α. nih.govnih.gov Similarly, pyrazole-based compounds have been designed as inhibitors of cyclin-dependent kinases (CDKs) and Flt3, which are involved in cell cycle regulation and are often dysregulated in cancers like acute myeloid leukemia. mdpi.com Inhibition of these kinases leads to a reduction in the phosphorylation of downstream targets, such as the retinoblastoma protein (Rb), ultimately resulting in anti-proliferative effects. mdpi.com

Interaction with Biological Macromolecules and Transport Systems (in vitro)

The biological activity of this compound and its analogs is fundamentally dependent on their interactions with biological macromolecules, primarily proteins.

Protein-Ligand Interactions: As detailed in the enzyme inhibition and receptor binding sections, pyrazole derivatives can form specific, high-affinity interactions with the binding pockets of proteins. Molecular docking studies have provided insights into these interactions, revealing the importance of hydrogen bonds and hydrophobic interactions. For example, in the active site of the DapE enzyme, the amide carbonyl oxygen of a pyrazole analog can interact with a zinc ion, while the N2 of the pyrazole ring forms a hydrogen bond with an arginine residue. nih.gov Similarly, the interaction of pyrazole sulfonamides with carbonic anhydrase involves the sulfonamide group coordinating with the zinc ion in the active site. nih.gov

Impact of Stereochemistry: The "D" configuration of the alanine (B10760859) moiety in this compound is a significant structural feature. While biological systems predominantly utilize L-amino acids, D-amino acids can also participate in protein interactions. The stereochemistry can influence the binding affinity and specificity of the molecule, potentially offering advantages in terms of metabolic stability.

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of pyrazole derivatives. By systematically modifying the substituents on the pyrazole core, researchers can enhance potency, selectivity, and pharmacokinetic properties.

Substitutions on the Pyrazole Ring: The position and nature of substituents on the pyrazole ring are critical determinants of biological activity. For instance, in the case of meprin α inhibitors, the introduction of different lipophilic moieties at the N-position of a 3,5-diphenylpyrazole core led to a decrease in activity, indicating that an unsubstituted N-H may be preferable for this target. nih.gov Conversely, for apelin receptor agonists, modifying the N1 substituent from a phenyl group to alkyl or cycloalkyl groups enhanced potency. duke.edu

Modifications of Side Chains: The side chains attached to the pyrazole ring also play a significant role. In the development of PDE10A inhibitors, the position of a methoxy group on a quinoline fragment attached to the pyrazole core had a profound impact on binding affinity. Similarly, for cannabinoid CB1 receptor antagonists, a carboxamide group at the 3-position and a para-substituted phenyl ring at the 5-position were found to be essential for potent activity. nih.gov

Bioisosteric Replacements: SAR studies often involve the use of bioisosteres to improve properties. For example, in the design of meprin inhibitors, carboxylic acid groups were introduced to increase activity against meprin β. nih.gov While this modification improved potency, it did not lead to a significant increase in selectivity over meprin α. nih.gov

Future Research Directions and Emerging Avenues for 3 1 Pyrazolyl D Ala Ome.hcl

Development of Sustainable and Green Synthetic Methodologies

Conventional methods for synthesizing pyrazole (B372694) derivatives and functionalized amino acids often rely on hazardous reagents, harsh reaction conditions, and organic solvents, posing environmental concerns. ej-chem.org Future research must prioritize the development of green and sustainable synthetic protocols for 3-(1-Pyrazolyl)-D-Ala-OMe.HCl. These advanced methodologies not only aim to reduce environmental impact but also often lead to higher yields and simplified purification processes. nih.gov

Key green chemistry strategies applicable to the synthesis of this compound include:

Microwave- and Ultrasound-Assisted Synthesis: These non-traditional energy sources can dramatically reduce reaction times from hours to minutes and often increase product yields compared to conventional heating methods. mdpi.comnih.gov Microwave irradiation, in particular, has been widely used for pyrazole synthesis, offering high efficiency and better selectivity. nih.gov Ultrasound-assisted methods provide a milder alternative, suitable for sensitive substrates. nih.gov

Use of Green Catalysts: Employing eco-friendly catalysts is a cornerstone of green chemistry. Research could explore the use of biocatalysts, such as enzymes, or simple, recyclable catalysts like amino acids (e.g., glycine) or nano-ZnO to facilitate the key condensation steps. benthamscience.comnih.gov Such catalysts are often non-toxic, biodegradable, and can operate under mild conditions.

Solvent-Free or Aqueous Media Reactions: Shifting from volatile organic solvents to water or solvent-free (neat) conditions is a primary goal of sustainable synthesis. researchgate.net Multi-component reactions, where several starting materials react in a single step, are particularly well-suited for these conditions and can significantly improve the efficiency and atom economy of the synthesis. mdpi.com

Synthetic Approach Traditional Method Potential Green Alternative Key Advantages of Green Method
Energy Source Conventional heating (reflux)Microwave or Ultrasound IrradiationReduced reaction time, higher yields, energy efficiency. mdpi.comnih.gov
Catalyst Strong acids/basesAmino acids, nano-ZnO, recyclable Lewis acidsMilder conditions, reduced toxicity, catalyst reusability. benthamscience.comnih.gov
Solvent Volatile organic solvents (e.g., toluene, DMF)Water, ethanol, or solvent-free conditionsReduced environmental pollution, lower cost, simplified workup. ej-chem.orgresearchgate.net
Reaction Type Multi-step synthesisOne-pot, multi-component reactions (MCRs)Increased efficiency, reduced waste, atom economy. mdpi.com

This table is interactive. Users can sort and filter the data.

Advanced Applications in Chemical Probe Design for Novel Biological Targets

The unique structure of this compound makes it an intriguing candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, often by binding to a specific protein target. Non-proteinogenic amino acids, particularly those containing fluorescent heterocyclic moieties, are increasingly used for this purpose. rsc.org

Future research could focus on modifying the core structure to create a versatile probe. For instance, the pyrazole ring's electronic properties could be tuned to create derivatives with strong fluorescence, allowing for their use in imaging applications. rsc.org The D-amino acid configuration is particularly noteworthy. Bacteria can incorporate unnatural D-amino acids into their peptidoglycan cell walls via penicillin-binding proteins (PBPs). researchgate.netnih.gov This suggests that a fluorescently tagged version of this compound could serve as a probe to visualize bacterial cell wall biosynthesis, a critical process for developing new antibiotics. nih.gov

Furthermore, the pyrazole moiety is a well-known pharmacophore that can interact with various biological targets. nih.gov By attaching reactive groups (e.g., sulfonyl fluorides) or photo-crosslinkers to the molecule, it could be transformed into an activity-based probe to covalently label and identify novel enzyme targets, such as serine proteases, within a complex biological sample. rsc.org

Integration into High-Throughput Screening Platforms for Lead Generation (pre-clinical conceptual)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds against a specific biological target to identify "hits." The this compound scaffold is conceptually well-suited for integration into HTS platforms for several reasons.

First, the pyrazole core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple, unrelated biological targets. nih.gov Pyrazole sulfonamides, for example, were identified as potent inhibitors of Trypanosoma brucei N-myristoyltransferase through an HTS campaign of over 62,000 compounds. researchgate.net

Second, the synthetic accessibility of pyrazole-amino acid conjugates allows for the creation of large, diverse chemical libraries through combinatorial chemistry. By varying the substituents on the pyrazole ring and modifying the amino acid portion, a multitude of analogues can be generated. This diversity is crucial for increasing the probability of finding a hit during an HTS campaign. These libraries could then be screened against a wide array of targets, such as kinases, proteases, and G-protein coupled receptors, to generate lead compounds for various diseases.

Exploration of Diverse In Vitro Biological Systems and Interactions Beyond Current Scope

The pyrazole nucleus is present in a wide range of pharmacologically active compounds, demonstrating a vast spectrum of biological activities. nih.govpharmatutor.org While the specific in vitro profile of this compound is not extensively documented, the activities of related pyrazole derivatives provide a clear roadmap for future investigation.

Future research should involve broad in vitro screening of the compound and its analogues against various biological targets and cell lines. Based on the known activities of similar structures, promising areas of exploration include:

Anticancer Activity: Many pyrazole derivatives exhibit potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. rsc.orgnih.gov Screening against a panel of cancer cell lines (such as the NCI-60) could reveal potential antiproliferative activity.

Enzyme Inhibition: Pyrazoles are known inhibitors of numerous enzymes, including cyclooxygenase (COX), kinases (e.g., CDK2, EGFR), and carbonic anhydrase. nih.govnih.govnih.gov In vitro assays against these and other enzyme classes, such as α-glucosidase and α-amylase for antidiabetic potential, are warranted. nih.govmdpi.com

Antimicrobial and Antifungal Activity: The pyrazole scaffold is a common feature in agents with antibacterial and antifungal properties. benthamscience.comnih.gov The compound should be tested against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi to determine its potential as an anti-infective agent. pharmatutor.org

Anti-inflammatory Activity: Given that one of the most well-known pyrazole drugs, celecoxib, is an anti-inflammatory agent, investigating the compound's ability to inhibit inflammatory pathways and enzymes like COX-1 and COX-2 would be a logical step. benthamscience.com

Potential Biological Target/System Rationale Based on Pyrazole Chemistry Example In Vitro Assay Potential Therapeutic Area
Kinases (e.g., CDK2, EGFR) Pyrazole is a key scaffold in many kinase inhibitors. nih.govijsdr.orgKinase inhibition assay (e.g., ADP-Glo)Oncology
Carbonic Anhydrase (hCA I, II) Sulfonamide-bearing pyrazoles are potent CA inhibitors. nih.govnih.govEnzyme inhibition assay using purified hCA isoformsGlaucoma, Epilepsy
Bacterial DNA Gyrase Pyrazole derivatives have shown inhibitory activity. nih.govDNA gyrase supercoiling assayAntibacterial Therapy
Cancer Cell Lines (e.g., MCF-7) Numerous pyrazole hybrids show significant cytotoxicity. rsc.orgmdpi.comMTT or SRB cell viability assayOncology
α-Glucosidase / α-Amylase Pyrazole derivatives have demonstrated antidiabetic potential via enzyme inhibition. nih.govmdpi.comSpectrophotometric enzyme inhibition assayDiabetes

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Rational Computational Design and Predictive Modeling for Next-Generation Analogues with Enhanced Specificity

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the biological activity and properties of new molecules, thereby guiding synthetic efforts. mdpi.com For this compound, rational computational design can be employed to create next-generation analogues with improved potency and selectivity for a specific biological target identified through screening.

Key computational approaches include:

Molecular Docking: Once an enzyme target is identified (e.g., a specific kinase), molecular docking can be used to predict the binding mode and affinity of the compound within the enzyme's active site. researchgate.netnih.gov This allows researchers to visualize key interactions (like hydrogen bonds) and rationally design modifications to the pyrazole or amino acid moiety to enhance binding. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ej-chem.org By building a QSAR model from a library of synthesized analogues and their in vitro activity data, the model can then predict the activity of new, unsynthesized molecules, prioritizing the most promising candidates for synthesis. nih.govijsdr.org

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the stability and dynamics of the ligand-protein complex over time. nih.gov This can validate the binding poses predicted by docking and reveal subtle conformational changes that are crucial for biological activity. rsc.org

By integrating these computational methods with synthetic chemistry and biological testing, a virtuous cycle of design, synthesis, and evaluation can be established to efficiently develop highly specific and potent analogues of this compound for therapeutic or chemical biology applications.

Q & A

Q. What are the key physicochemical properties of 3-(1-Pyrazolyl)-D-Ala-OMe.HCl critical for experimental design?

The compound’s physicochemical properties, such as molar refractivity (38.27), surface tension (63.9 dyne/cm), and stability under specific storage conditions (2–8°C, sealed in dark), directly influence solubility, reactivity, and experimental reproducibility. For instance, its surface tension affects solvent compatibility in chromatography, while its hygroscopic nature (noted in safety protocols) requires anhydrous handling to prevent hydrolysis . Researchers should prioritize characterizing these parameters using techniques like polarimetry or UV-Vis spectroscopy to validate batch consistency.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthesis optimization often involves coupling pyrazole derivatives with protected D-alanine methyl ester. A methodologically robust approach includes:

  • Using carbodiimide-based coupling agents (e.g., EDCI) to activate carboxylic acid intermediates .
  • Monitoring reaction progress via HPLC or LC-MS to identify byproducts (e.g., racemization products).
  • Implementing gradient purification (e.g., flash chromatography with polar/non-polar solvent systems) to isolate the hydrochloride salt form . Yield improvements may require iterative adjustments to reaction stoichiometry (e.g., molar ratios of EDCI/HOBt) and temperature control to minimize decomposition .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no observed effect) may arise from:

  • Experimental variability : Differences in assay conditions (e.g., pH, ionic strength) can alter ligand-receptor interactions. Replicate studies under standardized protocols are critical .
  • Stereochemical purity : Contamination by L-isomers (e.g., 3-(1-Pyrazolyl)-L-Ala-OMe.HCl, CAS 19333-10-9) may skew results. Chiral HPLC or circular dichroism should confirm enantiomeric excess .
  • Data cross-validation : Compare results across orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to resolve contradictions .

Q. What methodologies are recommended for studying the compound’s stability under varying experimental conditions?

Stability studies should include:

  • Thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >100°C).
  • Accelerated degradation assays under oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions, monitored via NMR or FTIR to identify degradation pathways .
  • Long-term storage trials in inert atmospheres (argon) to evaluate hygroscopicity-driven hydrolysis, a common issue with hydrochloride salts .

Q. How can computational modeling enhance mechanistic studies of this compound in catalysis?

Molecular dynamics (MD) simulations and DFT calculations can:

  • Predict binding conformations in catalytic pockets (e.g., CuII complexes in peroxidative oxidation reactions) using parameters like dipole moment and polarizability .
  • Identify reactive sites (e.g., pyrazole N-atoms) for regioselective functionalization, guided by Mulliken charge distributions .
  • Validate experimental kinetic data by modeling transition states in catalytic cycles .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies involving this compound?

Key strategies include:

  • Strict QC protocols : Mandate ≥95% purity (HPLC-ELSD), validated via orthogonal methods (e.g., elemental analysis).
  • Isotopic labeling : Use ¹³C/¹⁵N-labeled analogs to track metabolic stability in vivo and confirm target engagement .
  • Collaborative replication : Share samples with independent labs to verify reproducibility, aligning with open-data initiatives in health research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.